molecular formula C23H28N2O B13833469 3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide

3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide

Katalognummer: B13833469
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: BDXAXWLFQKRUQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(8-Benzyl-8-azabicyclo[321]octan-3-yl)-N-phenylpropanamide is a complex organic compound that features a bicyclic structure This compound is part of the tropane alkaloid family, which is known for its diverse biological activities The 8-azabicyclo[32

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide typically involves the construction of the 8-azabicyclo[3.2.1]octane core. One common method is the enantioselective construction of this scaffold, which can be achieved through various approaches. For instance, the stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

3-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide has several scientific research applications:

    Chemistry: It is used in the synthesis of various tropane alkaloids, which are important in medicinal chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Tropane alkaloids have been studied for their potential therapeutic effects, including analgesic and anticholinergic properties.

    Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane core with a phenylpropanamide group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Eigenschaften

Molekularformel

C23H28N2O

Molekulargewicht

348.5 g/mol

IUPAC-Name

3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide

InChI

InChI=1S/C23H28N2O/c26-23(24-20-9-5-2-6-10-20)14-11-19-15-21-12-13-22(16-19)25(21)17-18-7-3-1-4-8-18/h1-10,19,21-22H,11-17H2,(H,24,26)

InChI-Schlüssel

BDXAXWLFQKRUQV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)CCC(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.